Aminozucker

Aminosaccharides, also known as amino sugars or glycosamines, are a class of compounds that combine the properties of both amino groups and sugar molecules. These unique structures make aminosaccharides essential in various biological processes. They play crucial roles in cell communication, tissue repair, and maintaining structural integrity in tissues such as cartilage. Commonly found in marine organisms and produced synthetically for pharmaceutical and biomedical applications, aminosaccharides are valued for their anti-inflammatory and wound-healing properties. In the medical field, they have been utilized in treatments for osteoarthritis due to their ability to support joint health by promoting the formation of glycosaminoglycans (GAGs), which are key components of the extracellular matrix. Additionally, aminosaccharides are used as emulsifiers and stabilizers in cosmetics and food products, enhancing product texture and shelf-life.

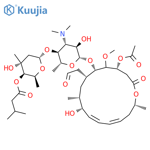

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

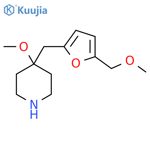

|

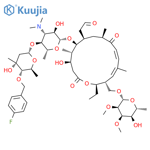

6,11-Di-O-methyl Erythromycin | 81103-14-2 | C39H71NO13 |

|

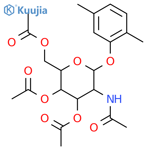

β-D-Galactopyranose, 2-[(2-azidoacetyl)amino]-2-deoxy-, 1,3,4,6-tetraacetate | 1404472-50-9 | C16H22N4O10 |

|

(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside | 34051-04-2 | C12H26N4O5 |

|

N-Acetyl-D-MannosaMine Monohydrate | 1071625-31-4 | C8H17NO7 |

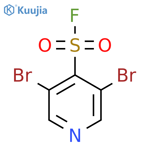

|

4''-(p-Fluorobenzyl)tylosin A | 1809266-03-2 | C53H82FNO17 |

|

N-Acetyl-D-glucosamine-d3 | 77369-11-0 | C8H15NO6 |

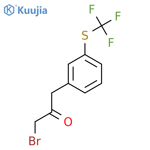

|

3,4-bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-ylmethyl acetate | 1094812-49-3 | C22H29NO9 |

|

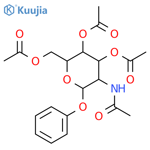

Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside | 13089-19-5 | C20H25NO9 |

|

josamycin | 16846-24-5 | C42H69NO15 |

|

(9E)-Erythromycin 9-(O-Methyloxime) | 118244-59-0 | C38H70N2O13 |

Verwandte Literatur

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte